molecular formula C14H21NO3 B6340095 2-(4-tert-Butylphenoxy)-N-methoxy-N-methylacetamide CAS No. 1221343-08-3

2-(4-tert-Butylphenoxy)-N-methoxy-N-methylacetamide

Cat. No. B6340095
CAS RN: 1221343-08-3
M. Wt: 251.32 g/mol
InChI Key: WOIYOKIEVQVZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-tert-Butylphenoxy)propanoic acid” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

A related compound, “2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate (TBPOEMA)”, was synthesized by reacting 4-tertierbutylphenyl chloroacetate (TBPClAcO) with sodium methacrylate in acetonitrile .


Molecular Structure Analysis

While specific molecular structure analysis for “2-(4-tert-Butylphenoxy)-N-methoxy-N-methylacetamide” is not available, a related compound “2-(4-TERT-BUTYLPHENOXY)CYCLOHEXANOL” has a molecular formula of C16H24O2 .

Future Directions

While specific future directions for “2-(4-tert-Butylphenoxy)-N-methoxy-N-methylacetamide” are not available, the related compound “2,4-Ditert butyl phenol (2,4-DTBP)” shows potential in cancer research and could contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-methoxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)11-6-8-12(9-7-11)18-10-13(16)15(4)17-5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIYOKIEVQVZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenoxy)-N-methoxy-N-methylacetamide

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